

Application Notes and Protocols for Dissolution Testing of Bromocriptine Mesylate Tablets

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Compound of Interest

Compound Name: *Bromocriptine Mesylate*

Cat. No.: *B1667882*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established dissolution testing methods for **bromocriptine mesylate** tablets, a critical component in drug development and quality control. The information compiled is based on official pharmacopeial monographs and relevant scientific literature.

Introduction

Bromocriptine mesylate is a dopamine D2 receptor agonist used in the treatment of hyperprolactinemia-associated dysfunctions, Parkinson's disease, and acromegaly.[1][2][3] Dissolution testing is a crucial in-vitro test to assess the rate and extent of drug release from the tablet dosage form, ensuring product quality and batch-to-batch consistency. These methods are designed to mimic the physiological conditions of the gastrointestinal tract to a certain extent and predict the in-vivo performance of the drug product.

Pharmacopeial Dissolution Methods

The United States Pharmacopeia (USP) provides two official dissolution tests for **bromocriptine mesylate** tablets.[4][5][6] The choice between Test 1 and Test 2 is indicated on the product labeling.[4][5]

Data Presentation: USP Dissolution Test Parameters

Parameter	USP Test 1	USP Test 2
Apparatus	Apparatus 1 (Basket)	Apparatus 2 (Paddle)
Dissolution Medium	0.1 N Hydrochloric Acid	0.1 N Hydrochloric Acid
Volume of Medium	500 mL	500 mL
Temperature	37 ± 0.5 °C	37 ± 0.5 °C
Rotation Speed	120 rpm	50 rpm
Time	60 minutes	30 minutes
Acceptance Criteria	Not less than 80% (Q) of the labeled amount is dissolved in 60 minutes.	Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. [6]
Analytical Method	Fluorometry (Excitation: 315 nm, Emission: 445 nm)	High-Performance Liquid Chromatography (HPLC) with UV detection at 300 nm

Alternative Dissolution Methods

While the USP methods are standard, alternative methods have been employed in research and development, particularly for novel formulations.

Data Presentation: Alternative Dissolution Test Parameters

Parameter	Method from Patent (US8431155B1)[7]	Method for SNEDDS Formulation[8]
Apparatus	Apparatus 2 (Paddle)	Apparatus 2 (Paddle)
Dissolution Medium	0.1 N Hydrochloric Acid	0.1 N Hydrochloric Acid
Volume of Medium	500 mL	500 mL
Temperature	37 ± 0.5 °C	37 ± 0.5 °C
Rotation Speed	50 rpm	50 rpm
Time	30 minutes	60 minutes (sampling at 10, 20, 30, 40, 50, 60 min)
Acceptance Criteria	At least 80% released at 30 minutes.	Not specified (profile analysis)
Analytical Method	Not specified	UV-Vis Spectrophotometry (λ _{max} at 306 nm)

Experimental Protocols

Protocol 1: USP Dissolution Test 2

This protocol outlines the procedure for the USP Dissolution Test 2, which is commonly used.

1. Preparation of Dissolution Medium:

- Prepare a 0.1 N solution of Hydrochloric Acid.
- De-aerate the medium before use.

2. Preparation of Standard Solution:

- Accurately weigh a suitable quantity of USP **Bromocriptine Mesylate** Reference Standard (RS).
- Dissolve in a small volume of methanol (not exceeding 5% of the final volume) and dilute to a known concentration with the dissolution medium.

3. Dissolution Procedure:

- Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium (500 mL) to 37 ± 0.5 °C.
- Place one **bromocriptine mesylate** tablet in each vessel.
- Start the apparatus at a rotation speed of 50 rpm.
- After 30 minutes, withdraw a sample from each vessel and filter promptly through a suitable filter (e.g., glass fiber filter).

4. Analytical Procedure (HPLC):

- Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.01 M ammonium carbonate (65:35).[\[4\]](#)
- Chromatographic System: Use a liquid chromatograph equipped with a 300-nm detector and a C18 column.
- Procedure: Inject equal volumes of the filtered sample solutions and the Standard solution into the chromatograph. Record the peak responses.

5. Calculation:

- Calculate the percentage of **bromocriptine mesylate** dissolved in each tablet.

Protocol 2: Dissolution Test for Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted for the evaluation of lipid-based formulations like SNEDDS.[\[8\]](#)

1. Preparation of Dissolution Medium:

- Prepare a 0.1 N solution of Hydrochloric Acid.
- De-aerate the medium before use.

2. Dissolution Procedure:

- Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium (500 mL) to 37 ± 0.5 °C.
- Place a known quantity of the SNEDDS formulation (equivalent to one dose) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12,000 Da).
- Place the dialysis bag in the dissolution vessel.
- Start the apparatus at a rotation speed of 50 rpm.
- At specified time intervals (e.g., 10, 20, 30, 40, 50, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

3. Analytical Procedure (UV-Vis Spectrophotometry):

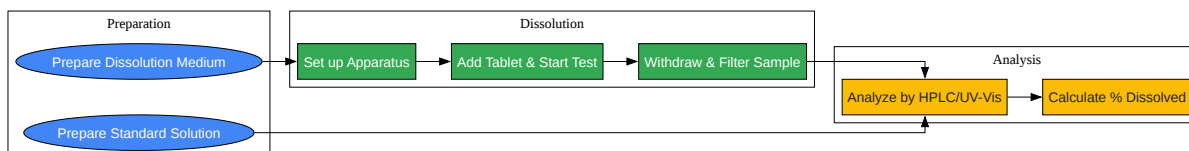
- Measure the absorbance of the withdrawn samples at the wavelength of maximum absorbance (λ_{max}) for bromocriptine in 0.1 N HCl (approximately 306 nm), using the dissolution medium as a blank.^[8]

4. Calculation:

- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Visualizations

Experimental Workflow for Dissolution Testing

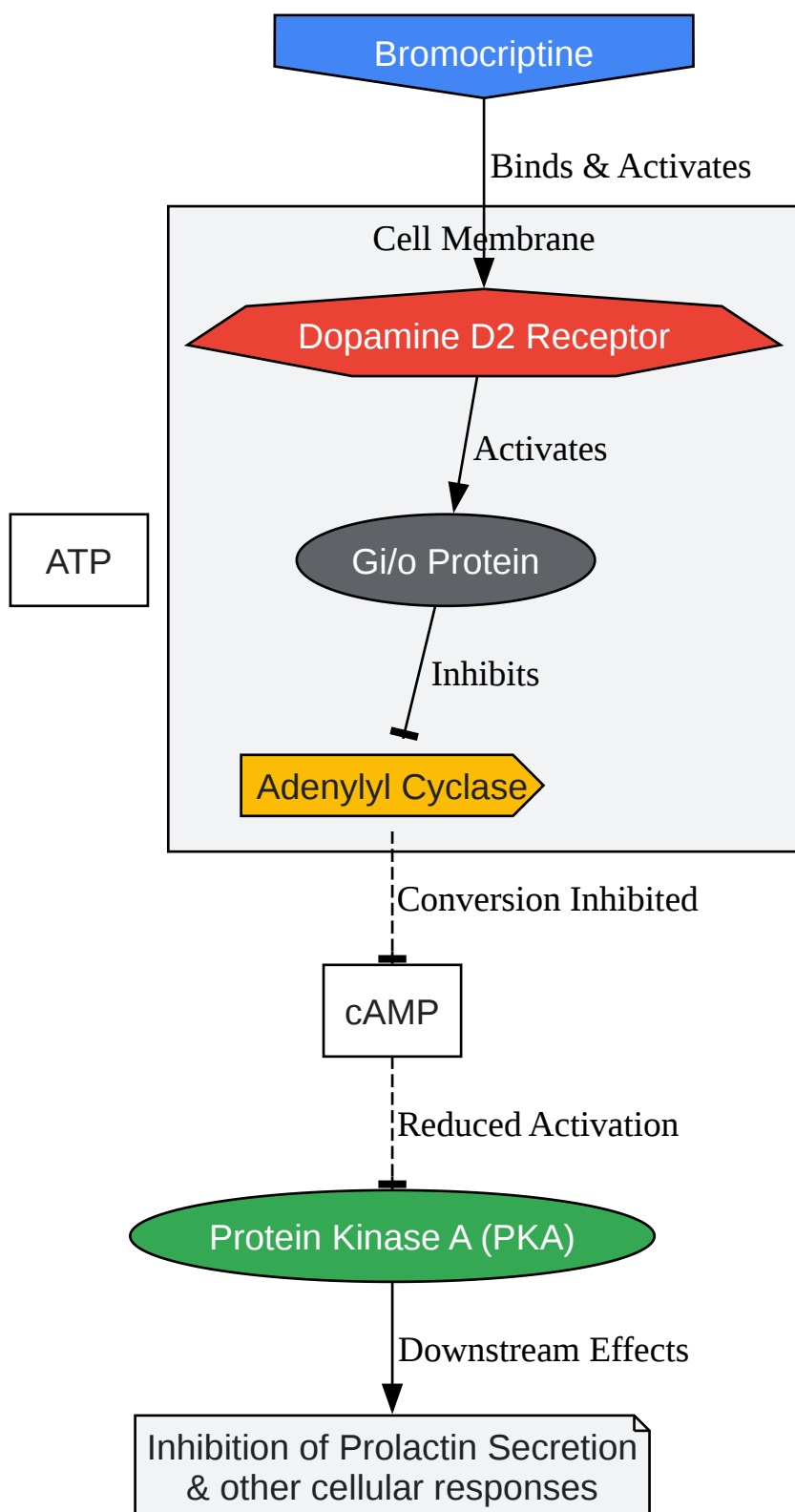


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Caption: A generalized workflow for the dissolution testing of **bromocriptine mesylate** tablets.

Bromocriptine's Mechanism of Action: Dopamine D2 Receptor Signaling Pathway

Bromocriptine exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 receptors.[3][9] Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][10] This ultimately results in the inhibition of prolactin secretion from the pituitary gland.[1][9]



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